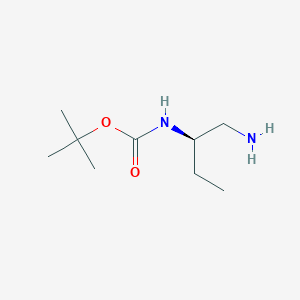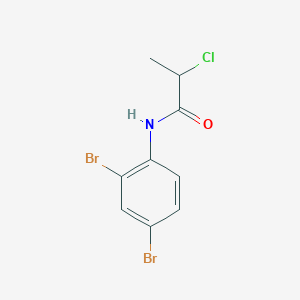![molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5](/img/structure/B2713445.png)
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structural properties, which make it a valuable subject of study in both organic and inorganic chemistry.
Preparation Methods
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde in the presence of a suitable catalyst. The typical synthetic route is as follows:
- Dissolve 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
- Heat the reaction mixture under reflux for 4-6 hours.
- Allow the reaction mixture to cool to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry under vacuum to obtain 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide as a yellow solid.
Chemical Reactions Analysis
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Materials Science: It has been investigated as a precursor for the synthesis of novel polymers and materials with desirable properties such as high thermal stability and mechanical strength.
Medicine: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through targeting specific molecular pathways.
Optoelectronics: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices, such as optical switches and modulators.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death. The compound has been shown to target multiple pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Comparison with Similar Compounds
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
(E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Known for its crystal structure and intermolecular interactions, this compound has applications in materials science.
(E)-4-bromo-N’-(2,3-dichlorobenzylidene)benzohydrazide: This compound has been investigated for its hydrogen bonding and molecular orbital properties.
The uniqueness of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide lies in its specific structural configuration and the resulting properties, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)

![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)

![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)

![N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713371.png)
![2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol](/img/structure/B2713372.png)

![N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2713375.png)




